molecular formula C6H3Cl2NO3S B14851847 2-Chloro-6-formylpyridine-4-sulfonyl chloride

2-Chloro-6-formylpyridine-4-sulfonyl chloride

Katalognummer: B14851847
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: KUVXSCOHRLAKFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-formylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO3S and a molecular weight of 240.06 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-formylpyridine-4-sulfonyl chloride typically involves the chlorosulfonation of pyridine derivatives. One common method is the oxidative chlorosulfonation of sulfur-containing compounds, such as thiols and sulfides, using reagents like sodium chlorite (NaClO2) or N-chlorosuccinimide . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to be efficient and environmentally friendly, often utilizing continuous flow reactors and advanced purification techniques to minimize waste and maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 2-Chloro-6-formylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .

Eigenschaften

Molekularformel

C6H3Cl2NO3S

Molekulargewicht

240.06 g/mol

IUPAC-Name

2-chloro-6-formylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C6H3Cl2NO3S/c7-6-2-5(13(8,11)12)1-4(3-10)9-6/h1-3H

InChI-Schlüssel

KUVXSCOHRLAKFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C=O)Cl)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.